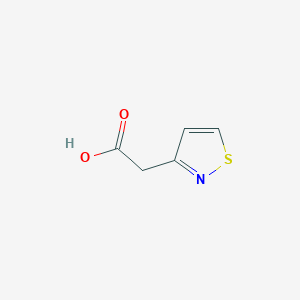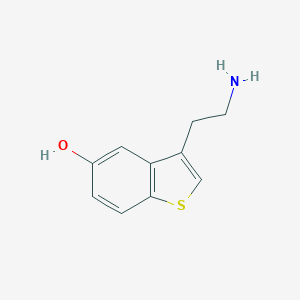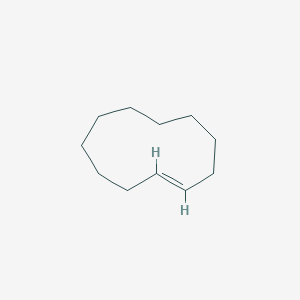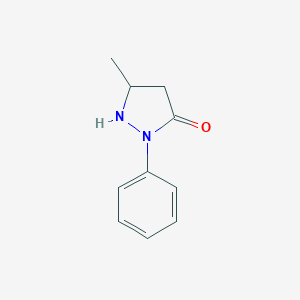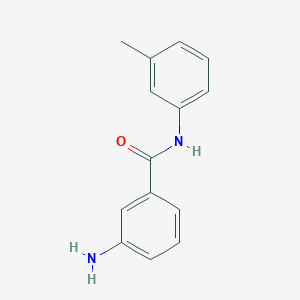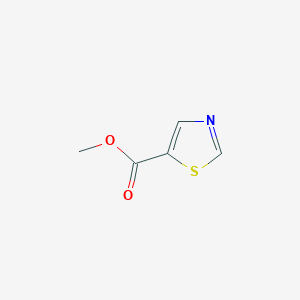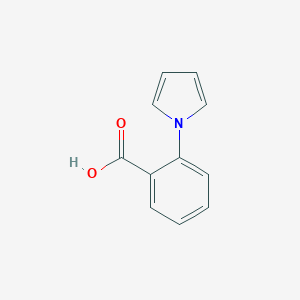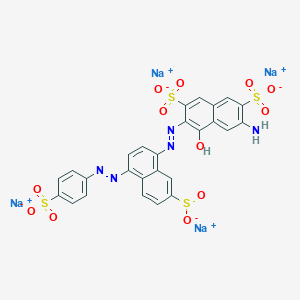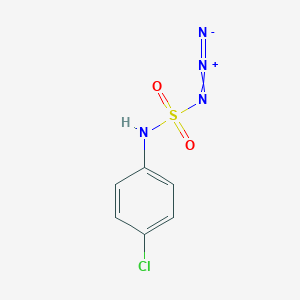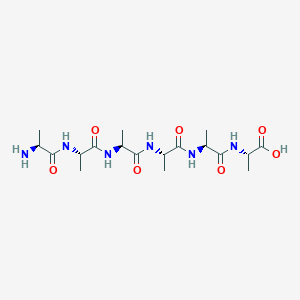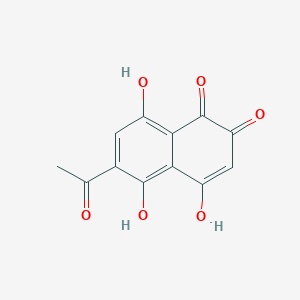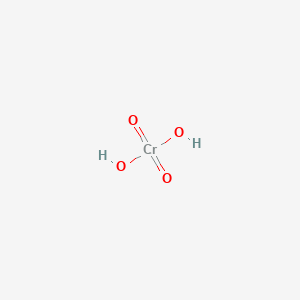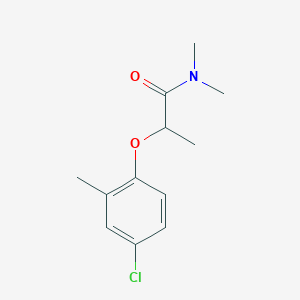
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide, also known as CMN-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenoxypropionamide family and is known to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide is not fully understood, but it is believed to involve the inhibition of DNA replication and cell division. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
生化和生理效应
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits a range of biochemical and physiological effects. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide can induce oxidative stress and DNA damage in cancer cells, which leads to their death. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has also been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in lab experiments is its potent anticancer activity. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to exhibit activity against a range of cancer cell lines, which makes it a promising candidate for further research. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
However, there are also some limitations associated with the use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has not been fully evaluated, which could limit its potential use in clinical applications.
未来方向
There are several future directions for research on 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide. One area of research is to investigate the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in combination with other anticancer agents. Studies have shown that combination therapies can be more effective than single-agent therapies in treating cancer. Additionally, future research could focus on improving the solubility of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide, which could increase its potential use in clinical applications.
Another area of research is to investigate the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in other disease conditions. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits anti-inflammatory activity, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Conclusion:
In conclusion, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide is a promising chemical compound that has been extensively studied for its potential applications in scientific research. The synthesis method of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide involves the reaction of 4-chloro-2-methylphenol with N,N-dimethylpropionamide in the presence of a base catalyst. 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits potent anticancer activity and has been shown to inhibit the growth of cancer stem cells. Future research could focus on investigating the potential use of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide in combination with other anticancer agents and in other disease conditions.
合成方法
The synthesis of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide involves the reaction of 4-chloro-2-methylphenol with N,N-dimethylpropionamide in the presence of a base catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism and results in the formation of 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide as a white crystalline solid. The purity of the compound can be improved through recrystallization and purification methods.
科学研究应用
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide exhibits potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide has been shown to inhibit the growth of cancer stem cells, which are known to be resistant to conventional chemotherapy and radiation therapies.
属性
CAS 编号 |
13791-92-9 |
|---|---|
产品名称 |
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide |
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8-7-10(13)5-6-11(8)16-9(2)12(15)14(3)4/h5-7,9H,1-4H3 |
InChI 键 |
OKCMWDCQCIAGAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N(C)C |
同义词 |
2-(4-Chloro-2-methylphenoxy)-N,N-dimethylpropionamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



